ISOX DUAL is a dual inhibitor targeting the bromodomains of CREB binding protein and bromodomain-containing protein 4. It has demonstrated significant potential as a chemical probe in epigenetic research, particularly in understanding transcriptional regulation mechanisms. The compound exhibits inhibitory activity with IC50 values of approximately 0.65 μM for CREB binding protein and 1.5 μM for bromodomain-containing protein 4, making it a valuable tool for studying the roles of these proteins in various biological processes .
ISOX DUAL is classified as a bromodomain inhibitor, which plays a crucial role in modulating protein interactions that are essential for gene expression regulation. The compound is synthesized from a benzimidazole scaffold, which is chemically modified to incorporate a 3,5-dimethylisoxazole moiety, enhancing its biological activity and specificity towards the target proteins .
The synthesis of ISOX DUAL involves several key reactions, primarily utilizing Suzuki-Miyaura cross-coupling techniques. The process can be summarized as follows:
The molecular structure of ISOX DUAL features a central benzimidazole scaffold with a 3,5-dimethylisoxazole group attached. This configuration is critical for its interaction with bromodomains.
ISOX DUAL undergoes specific chemical reactions primarily related to its function as a bromodomain inhibitor:
ISOX DUAL functions by occupying the binding sites on bromodomains, preventing the recognition of acetylated lysines on histones and other proteins involved in gene expression regulation. This inhibition leads to:
ISOX DUAL exhibits several notable physical and chemical properties:
ISOX DUAL has several applications in scientific research:
The CBP/EP300 bromodomain recognizes acetylated lysine residues through a conserved binding pocket characterized by a central asparagine residue (Asn1168 in CBP) that forms a critical hydrogen bond with the acetyl carbonyl oxygen of modified lysines. This specificity pocket exhibits a distinct ZA-loop configuration and BC-loop architecture that creates a relatively shallow binding cleft compared to the deeper, more hydrophobic pockets of BET bromodomains [3] [7]. ISOX-DUAL exploits this structural topology through its dimethyl-isoxazole moiety, which mimics the acetyl-lysine group while establishing additional hydrophobic contacts with Val1175, Leu1178, and Phe1181 in the ZA channel [3].
The dynamic recognition process involves displacement of structured water molecules that typically occupy the Kac-binding site. Crystallographic analyses reveal that ISOX-DUAL binding induces conformational rearrangements in the BC loop (residues 1187-1193), resulting in a 1.2Å shift that optimizes van der Waals interactions with the benzodiazole ring system [3]. This induced-fit mechanism enhances binding specificity over structurally related bromodomains. Notably, the compound's morpholinoethyl side chain extends toward the WPF shelf (Trp1172-Pro1173-Phe1174), forming cation-pi interactions that contribute significantly to complex stability and differentiate its binding mode from classical CBP/EP300 inhibitors like CBP30 [7].
Isothermal titration calorimetry (ITC) studies demonstrate that ISOX-DUAL binding to the CBP bromodomain is driven by a favorable entropic contribution (ΔS = +12.3 cal·mol⁻¹·K⁻¹) that compensates for a moderately positive enthalpic change (ΔH = +4.2 kcal·mol⁻¹), indicative of a hydrophobic-driven binding mechanism [3]. This thermodynamic signature differs markedly from the enthalpy-driven binding observed with acetylated histone peptides, which establish extensive hydrogen-bonding networks with the conserved asparagine residue but lack significant hydrophobic interactions [7].
Table 1: Thermodynamic Parameters of ISOX-DUAL Binding to Bromodomains
Bromodomain Target | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | K~d~ (μM) |
---|---|---|---|---|
CBP | -7.2 | +4.2 | -11.4 | 0.65 |
BRD4 BD1 | -6.8 | -5.1 | -1.7 | 1.5 |
BRD4 BD2 | -5.9 | -4.3 | -1.6 | 12.4 |
The unfavorable enthalpy observed in CBP binding suggests significant energy investment in displacing bound water molecules and restructuring water networks within the binding pocket. This is corroborated by molecular dynamics simulations showing displacement of three conserved water molecules upon ISOX-DUAL binding [3]. In contrast, binding to BRD4 BD1 exhibits a more balanced thermodynamic profile with both favorable enthalpy (ΔH = -5.1 kcal·mol⁻¹) and entropy contributions, reflecting differential solvation effects and distinct interaction patterns between the two bromodomain targets [10]. The compound's enthalpy-entropy compensation across targets highlights the challenge of designing dual inhibitors with optimal energetics for divergent bromodomains.
ISOX-DUAL exhibits differential selectivity between the tandem bromodomains of BRD4, with 8.3-fold greater potency against BD1 (IC~50~ = 1.5 μM) compared to BD2 (IC~50~ = 12.4 μM) [6] [10]. This domain preference originates from structural variations in the ZA channel and BC loop regions. The BD1 domain features an aspartic acid residue at position 145 (Asp145) that engages in a water-mediated hydrogen bonding network with the inhibitor's dimethylamine side chain, a molecular interaction precluded in BD2 where the equivalent position is occupied by a histidine residue (His437) [8].
X-ray crystallography of the BRD4 BD1-ISOX-DUAL complex reveals critical binding determinants: (1) The dimethyl-isoxazole group inserts into the conserved Kac-binding pocket, forming hydrogen bonds with Asn140; (2) The benzodiazole ring establishes π-stacking interactions with Trp81 on the WPF shelf; and (3) The terminal dimethylaminopropyloxy group projects toward the BC loop, where its tertiary nitrogen forms a salt bridge with Asp145 [8]. In BD2, the analogous position to Asp145 is occupied by His433, which creates steric hindrance and electrostatic repulsion with the inhibitor's cationic nitrogen, accounting for the reduced affinity [4].
Table 2: BRD4 Bromodomain Binding Parameters for ISOX-DUAL
BRD4 Domain | Key Binding Residues | IC~50~ (μM) | Cellular Efficacy |
---|---|---|---|
BD1 | Asn140, Trp81, Pro82, Asp145, Ile146 | 1.5 | Displaces BRD4 from chromatin; Reduces c-Myc expression |
BD2 | Asn433, Trp374, His433, Pro430 | 12.4 | Minimal chromatin displacement; Limited transcriptional impact |
Mutagenesis studies demonstrate that substitution of Asp145 in BD1 with histidine (D145H mutation) reduces ISOX-DUAL binding affinity by 12-fold, confirming the critical role of this residue in conferring BD1 selectivity [8]. Conversely, the Pro82 residue in BD1 (equivalent to Pro430 in BD2) creates a more constrained ZA loop conformation that favors the planar conformation of ISOX-DUAL's benzodiazole ring. This structural constraint is less pronounced in BD2 due to differences in proline positioning and flanking residues [4].
ISOX-DUAL binding to BRD4 BD1 induces allosteric perturbations that disrupt the recruitment of transcriptional coactivators to acetylated chromatin. The compound's engagement with the Trp81-Pro82-Phe83 (WPF) shelf triggers a conformational relay that propagates to the BD2 domain through the interdomain linker region, reducing the overall affinity of BRD4 for diacetylated histone H4 peptides by 7.3-fold [5] [8]. This interdomain communication effectively prevents the formation of stable BRD4-chromatin complexes necessary for mediator recruitment.
The inhibitor's binding further compromises the assembly of the super-enhancer complex by sterically hindering interactions between BRD4's extraterminal (ET) domain and nuclear regulatory factors. Specifically, ISOX-DUAL induces a 3.5Å displacement in the α-helical region connecting BD1 to the ET domain, disrupting the interface required for NSD3 and CHD4 recruitment [5]. This dual mechanism—direct competition for acetyl-lysine binding coupled with allosteric disruption of protein-protein interactions—explains ISOX-DUAL's potent suppression of inflammatory gene expression (IL-6, IL-1β, IFN-β) in macrophages at concentrations >2.5 μM despite its modest biochemical affinity [6] [10].
Through coactivator collision, ISOX-DUAL simultaneously targets CBP/EP300 and BRD4 bromodomains, creating synergistic transcriptional disruption. The compound prevents the cooperative binding observed between these epigenetic readers at super-enhancer regions, where CBP/EP300-mediated acetylation typically facilitates BRD4 recruitment. This dual inhibition collapses the enhancer-promoter looping architecture essential for oncogene expression, providing a mechanistic basis for its enhanced anti-proliferative effects compared to monoselective inhibitors [2] [5].
Table 3: Compound Identity of ISOX-DUAL
Chemical Property | Identifier |
---|---|
Systematic Name | [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine |
Molecular Formula | C~31~H~41~N~5~O~3~ |
Molecular Weight | 531.69 g/mol |
CAS Registry Number | 1962928-22-8 |
PubChem CID | 121237857 |
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